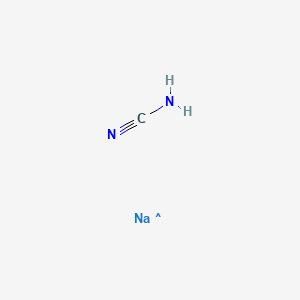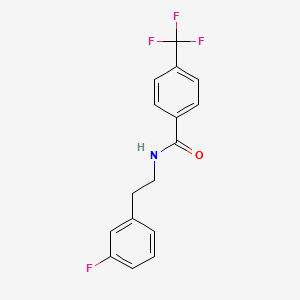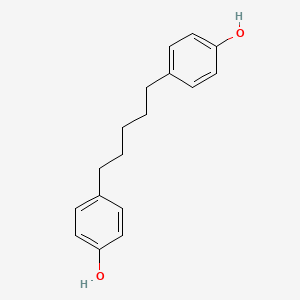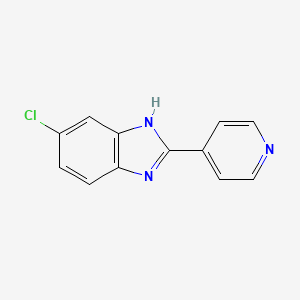
6-chloro-2-pyridin-4-yl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-pyridin-4-yl-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a chlorine atom at the 6th position and a pyridinyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-pyridin-4-yl-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloronitrobenzene and 4-pyridinecarboxaldehyde.
Reduction: The nitro group of 4-chloronitrobenzene is reduced to an amine group using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: The resulting 4-chloroaniline undergoes cyclization with 4-pyridinecarboxaldehyde in the presence of a suitable acid catalyst, such as polyphosphoric acid, to form the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-pyridin-4-yl-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2-(4-pyridinyl)-1H-Benzimidazole, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-chloro-2-pyridin-4-yl-1H-benzimidazole has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-chloro-2-pyridin-4-yl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and pyridinyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-pyridinyl)-1H-Benzimidazole: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
6-chloro-1H-Benzimidazole: Lacks the pyridinyl group, which may reduce its versatility in coupling reactions.
4-chloro-2-(4-pyridinyl)-1H-Benzimidazole: Chlorine substitution at a different position, potentially altering its chemical properties.
Uniqueness
6-chloro-2-pyridin-4-yl-1H-benzimidazole is unique due to the presence of both the chlorine and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H8ClN3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
6-chloro-2-pyridin-4-yl-1H-benzimidazole |
InChI |
InChI=1S/C12H8ClN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16) |
InChI Key |
UYEIBHLTQXPBRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
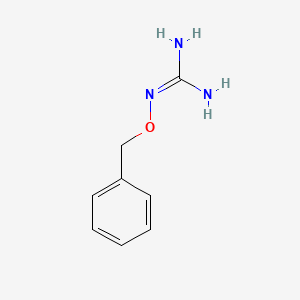
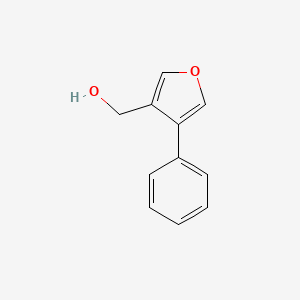
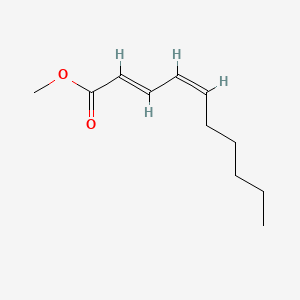
![2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B8760993.png)
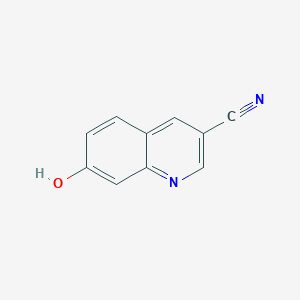
![Butanamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl-](/img/structure/B8761007.png)
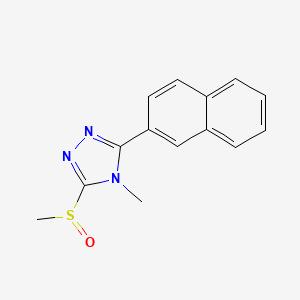
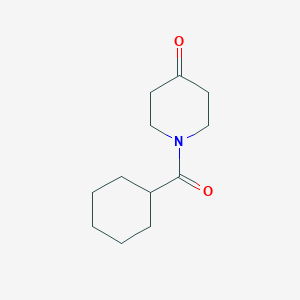
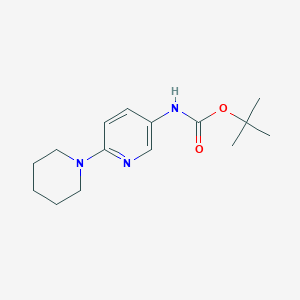
![6'-Bromo-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8761037.png)

